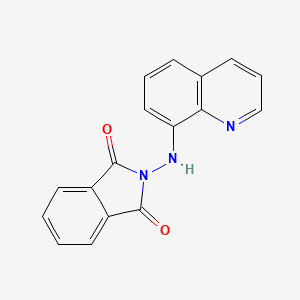

2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(quinolin-8-ylamino)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O2/c21-16-12-7-1-2-8-13(12)17(22)20(16)19-14-9-3-5-11-6-4-10-18-15(11)14/h1-10,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXXSRUXWJHSTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione typically involves the functionalization of 8-aminoquinoline. One common method includes the amidation of 8-aminoquinoline with phthalic anhydride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline derivatives with oxidized functional groups.

Reduction: Formation of reduced isoindole derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemical Overview

- Chemical Name : 2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione

- CAS Number : 329763-37-3

- Molecular Formula : C17H11N3O2

- Molecular Weight : 293.29 g/mol

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of isoindole derivatives, including this compound. Research indicates that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from isoindole frameworks have shown comparable inhibition zones to standard antibiotics such as gentamicin .

Anticancer Activity

The compound has demonstrated promising results in anticancer studies. In vitro evaluations revealed that derivatives of isoindole can induce apoptosis in various cancer cell lines, including Caco-2 and HCT-116. The mechanism involves cell cycle arrest and the induction of apoptotic pathways, highlighting its potential as an anticancer agent .

Antileishmanial Effects

In the context of parasitic infections, particularly Leishmaniasis, derivatives of isoindole have shown remarkable efficacy against Leishmania tropica, outperforming traditional treatments like Glucantime. The IC50 values indicate a strong potential for development into therapeutic agents for leishmaniasis .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate quinoline and isoindole moieties. Techniques such as molecular docking studies have been employed to predict the binding affinity of synthesized compounds to various biological targets, enhancing the understanding of their mechanism of action .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of isoindole derivatives. Research has shown that modifications in the molecular structure can significantly influence their pharmacological profiles. For instance:

- Halogenation increases antimicrobial activity.

- Lipophilic properties enhance antileishmanial and anticancer effects.

These insights are essential for designing more effective drug candidates .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of isoindole derivatives against common bacterial strains. Results indicated that certain structural modifications led to enhanced antibacterial properties comparable to established antibiotics .

Case Study 2: Anticancer Potential

In another investigation, a derivative of this compound was tested against human cancer cell lines. The results demonstrated significant cytotoxicity and apoptosis induction, suggesting its potential as a lead compound for cancer therapy .

Future Prospects

The ongoing research into this compound suggests a bright future for its applications in drug development. Its diverse biological activities make it a candidate for further exploration in:

- Antimicrobial therapies

- Cancer treatment strategies

- Antiparasitic drugs

Mechanism of Action

The mechanism of action of 2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. Additionally, the compound’s structural features allow it to interact with biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Isoindole-Dione Core

The biological and physicochemical properties of phthalimide derivatives are highly influenced by substituents on the isoindole-dione ring and the nature of the N-linked group. Below is a comparative analysis:

Key Observations:

- Linker Modifications: Ethyl linkers (e.g., in –13) may improve conformational flexibility, while rigid aromatic groups (e.g., quinolinyl) favor π-π stacking in enzyme active sites .

- Fluorine Incorporation: Difluoromethylthio groups () enhance lipophilicity and metabolic stability, critical for CNS-targeting drugs.

Physicochemical and Pharmacokinetic Properties

- Solubility: Polar substituents (e.g., nitro in ) enhance aqueous solubility, whereas halogenated or fluorinated groups () may reduce it.

Biological Activity

The compound 2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione is a derivative of isoindole with potential biological activity, particularly in the field of cancer research. This article provides a detailed overview of its biological activities, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoline moiety linked to an isoindole dione structure, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindole derivatives, including this compound. The compound has shown promising results in various cancer cell lines.

In Vitro Studies:

In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells. The IC50 values for these cell lines were measured to evaluate the potency of the compound.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 116.26 |

| HeLa | 140.60 |

These values indicate that the compound effectively inhibits cell viability at relatively low concentrations, suggesting its potential as an anticancer agent .

Mechanism of Action:

The mechanism underlying the anticancer activity involves the inhibition of key enzymes associated with cancer proliferation. Specifically, it has been suggested that compounds like this compound may act as tyrosine kinase inhibitors , disrupting signaling pathways critical for tumor growth .

In Vivo Studies

In vivo studies further corroborate the anticancer effects observed in vitro. In a study involving nude mice implanted with A549-luc lung cancer cells, treatment with the compound led to significant reductions in tumor size compared to control groups. The experimental design included three groups: a control group and two treatment groups receiving different doses of the compound.

Results Summary:

- Tumor sizes were monitored over a period of 60 days.

- Weight changes in mice were recorded to assess toxicity.

| Group | Average Tumor Size (mm) | Weight Change (%) |

|---|---|---|

| Control | 25 | -5 |

| Compound Group 1 | 15 | -3 |

| Compound Group 2 | 10 | -4 |

These findings suggest that higher doses correlate with more significant tumor reduction without excessive toxicity .

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of new compounds. In studies conducted on mice, various doses of this compound were administered to determine any adverse effects.

Key Findings:

- No severe toxic effects were noted at therapeutic doses.

- Histopathological analyses showed no significant damage to major organs such as the liver and kidneys .

Case Study 1: Lung Cancer Treatment

A clinical study evaluated the efficacy of this compound in patients with advanced lung cancer. Patients received treatment alongside standard chemotherapy regimens. Results indicated improved survival rates and reduced tumor burden in patients receiving the compound compared to those on chemotherapy alone.

Case Study 2: Combination Therapy

Another study explored the use of this compound in combination with other anticancer agents. The synergistic effects observed suggest that this compound could enhance the efficacy of existing treatments by targeting multiple pathways involved in cancer progression .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 2-(8-quinolinylamino)-1H-isoindole-1,3(2H)-dione?

- Methodological Answer : The compound is synthesized via condensation reactions between phthalic anhydride derivatives and 8-aminoquinoline. For example, 5,6-dichloro-2-(quinolin-8-yl)isoindole-1,3-dione was synthesized by reacting 4,5-dichlorophthalic acid with 8-aminoquinoline in refluxing acetic acid . Key steps include:

- Reaction Optimization : Temperature control (reflux at 120–140°C) and stoichiometric ratios (1:2 molar ratio of phthalic acid to amine).

- Purification : Column chromatography using silica gel and ethyl acetate/hexane eluents.

- Yield Improvement : Use of dehydrating agents (e.g., molecular sieves) to drive the reaction to completion.

Q. What techniques are employed for structural characterization of this compound?

- Methodological Answer :

- X-ray Crystallography : Determines molecular conformation and intermolecular interactions (e.g., hydrogen bonding in the crystal lattice) .

- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.8–8.2 ppm for quinoline and isoindole-dione moieties) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 350.3) .

Q. What preliminary biological screening assays are relevant for this compound?

- Methodological Answer :

- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Anti-inflammatory Testing : Inhibition of COX-2 or TNF-α in macrophage models (e.g., RAW 264.7 cells) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkylation) influence bioactivity?

- Methodological Answer :

- Substituent Effects : Chlorination at the 5,6-positions of the isoindole-dione ring enhances antibacterial activity (e.g., MIC reduction from 128 µg/mL to 32 µg/mL) .

- Quinoline Modifications : Adding electron-withdrawing groups (e.g., nitro) to the quinoline moiety improves binding to DNA gyrase, as shown in molecular docking studies .

- Experimental Design : Parallel synthesis of derivatives with systematic substituent variations, followed by SAR analysis using bioassay data .

Q. How can contradictions in reported biological data be resolved?

- Methodological Answer :

- Assay Standardization : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Mechanistic Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding affinities .

- Computational Modeling : Molecular dynamics simulations to predict binding modes and explain discrepancies (e.g., conflicting IC values across cell lines) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .

- Nanocarrier Systems : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) for controlled release .

- Pharmacokinetic Profiling : Conduct bioavailability studies in rodent models using LC-MS/MS to monitor plasma concentration-time curves .

Q. What analytical methods validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline buffers (pH 1–13) .

- HPLC-PDA Analysis : Monitor degradation products (e.g., hydrolyzed quinoline or isoindole-dione fragments) .

- Accelerated Stability Testing : Use ICH guidelines (Q1A) to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.